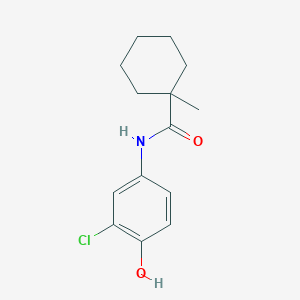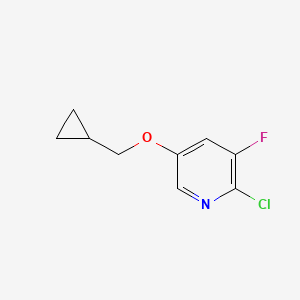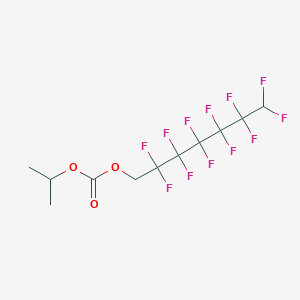
1H,1H,7H-Perfluorohexyl isopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H,7H-Perfluorohexyl isopropyl carbonate is a chemical compound with the molecular formula C11H10F12O3 and a molecular weight of 418.18 g/mol . This compound is characterized by its high fluorine content, which imparts unique properties such as high thermal stability and resistance to chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluorohexyl isopropyl carbonate typically involves the reaction of perfluorohexyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C6F13CH2OH+(CH3)2CHCOCl→C6F13CH2OCOOCH(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H,1H,7H-Perfluorohexyl isopropyl carbonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonate group to a hydroxyl group, forming perfluorohexyl isopropanol.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: Perfluorohexyl alcohol and isopropyl alcohol.
Reduction: Perfluorohexyl isopropanol.
Substitution: Various alkyl or aryl perfluorohexyl carbonates.
Aplicaciones Científicas De Investigación
1H,1H,7H-Perfluorohexyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H,1H,7H-Perfluorohexyl isopropyl carbonate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1H,1H,7H-Perfluorohexyl propyl carbonate: Similar structure but with a propyl group instead of an isopropyl group.
1H,1H,7H-Perfluorohexyl methyl carbonate: Contains a methyl group instead of an isopropyl group.
Uniqueness
1H,1H,7H-Perfluorohexyl isopropyl carbonate is unique due to its specific combination of a perfluorohexyl group and an isopropyl carbonate group, which imparts distinct properties such as enhanced thermal stability and resistance to hydrolysis compared to its analogs .
Propiedades
Fórmula molecular |
C11H10F12O3 |
|---|---|
Peso molecular |
418.18 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl propan-2-yl carbonate |
InChI |
InChI=1S/C11H10F12O3/c1-4(2)26-6(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)5(12)13/h4-5H,3H2,1-2H3 |
Clave InChI |
SVBIPOWPVHBEQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



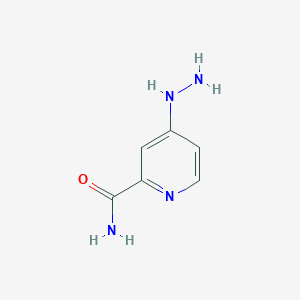
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
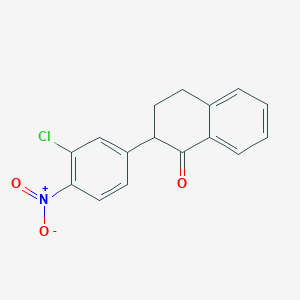
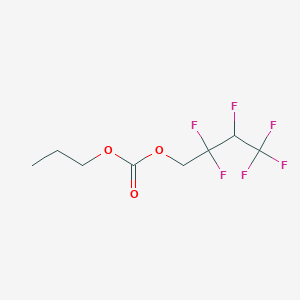
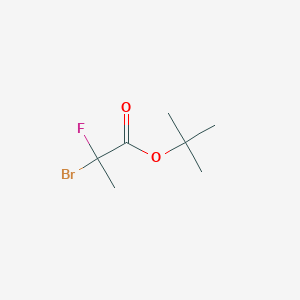

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

